molecular formula C13H18N2OS B8111775 2,8-Diazaspiro[4.5]decan-2-yl(thiophen-2-yl)methanone

2,8-Diazaspiro[4.5]decan-2-yl(thiophen-2-yl)methanone

Cat. No.: B8111775
M. Wt: 250.36 g/mol
InChI Key: VNSNSHZLIOCMGY-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[4.5]decan-2-yl(thiophen-2-yl)methanone is a spirocyclic compound that features a unique structural motif combining a diazaspirodecane core with a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diazaspiro[4.5]decan-2-yl(thiophen-2-yl)methanone typically involves the formation of the spirocyclic core followed by the introduction of the thiophene moiety. One common synthetic route includes:

    Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable diamine and a ketone or aldehyde precursor.

    Introduction of the Thiophene Ring: The thiophene moiety can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow chemistry techniques and the development of more efficient catalysts for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

2,8-Diazaspiro[4.5]decan-2-yl(thiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2,8-Diazaspiro[4.5]decan-2-yl(thiophen-2-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a scaffold for the development of therapeutic agents targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,8-Diazaspiro[4.5]decan-2-yl(thiophen-2-yl)methanone depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The compound’s spirocyclic structure and thiophene ring can facilitate interactions with various molecular targets, including proteins and nucleic acids, through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2,8-Diazaspiro[4.5]decan-1-one: Another spirocyclic compound with a similar core structure but lacking the thiophene moiety.

    Thiophen-2-ylmethanone derivatives: Compounds featuring the thiophene ring attached to different functional groups.

Uniqueness

2,8-Diazaspiro[4.5]decan-2-yl(thiophen-2-yl)methanone is unique due to its combination of a spirocyclic core and a thiophene ring, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a wide range of molecular targets, making it a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

2,8-diazaspiro[4.5]decan-2-yl(thiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c16-12(11-2-1-9-17-11)15-8-5-13(10-15)3-6-14-7-4-13/h1-2,9,14H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSNSHZLIOCMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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